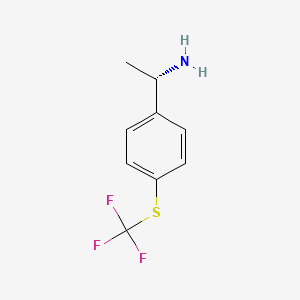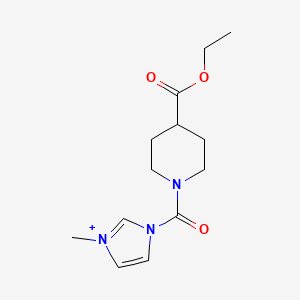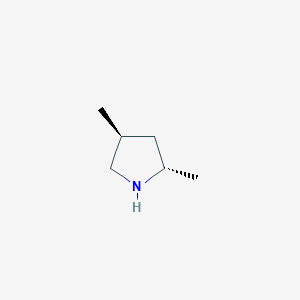
(2S,4S)-2,4-Dimethylpyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4S)-2,4-Dimethylpyrrolidine is a chiral organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The (2S,4S) configuration indicates the specific stereochemistry of the molecule, which is important for its biological activity and interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2,4-Dimethylpyrrolidine can be achieved through several methods. One common approach involves the asymmetric hydrogenation of a suitable precursor, such as a tetrasubstituted enamine, using a rhodium-based catalyst. This method provides high enantioselectivity and yields the desired (2S,4S) configuration .
Industrial Production Methods
Industrial production of this compound often involves large-scale asymmetric hydrogenation processes. These processes utilize advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The use of chiral ligands and catalysts is crucial for maintaining the stereochemical integrity of the product .
化学反应分析
Types of Reactions
(2S,4S)-2,4-Dimethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of N-substituted pyrrolidines .
科学研究应用
(2S,4S)-2,4-Dimethylpyrrolidine has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes
作用机制
The mechanism of action of (2S,4S)-2,4-Dimethylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The stereochemistry of the molecule plays a crucial role in its binding affinity and specificity .
相似化合物的比较
Similar Compounds
- (2S,4R)-2,4-Dimethylpyrrolidine
- (2R,4S)-2,4-Dimethylpyrrolidine
- (2R,4R)-2,4-Dimethylpyrrolidine
Uniqueness
(2S,4S)-2,4-Dimethylpyrrolidine is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. The (2S,4S) configuration can lead to different interactions with molecular targets compared to other stereoisomers, making it valuable in research and industrial applications .
属性
CAS 编号 |
1932438-81-7 |
|---|---|
分子式 |
C6H13N |
分子量 |
99.17 g/mol |
IUPAC 名称 |
(2S,4S)-2,4-dimethylpyrrolidine |
InChI |
InChI=1S/C6H13N/c1-5-3-6(2)7-4-5/h5-7H,3-4H2,1-2H3/t5-,6-/m0/s1 |
InChI 键 |
DUOJVRWFIHNZTJ-WDSKDSINSA-N |
手性 SMILES |
C[C@H]1C[C@@H](NC1)C |
规范 SMILES |
CC1CC(NC1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Ethyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12942774.png)
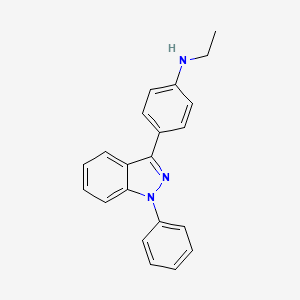
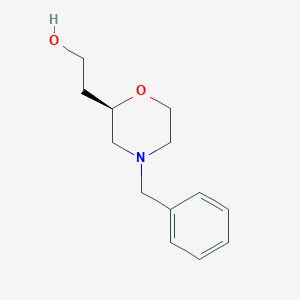
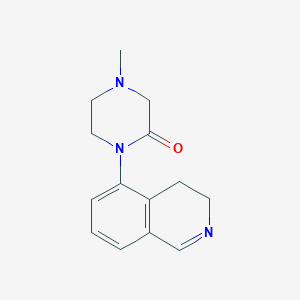
![(R)-5-(3-Hydroxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B12942793.png)
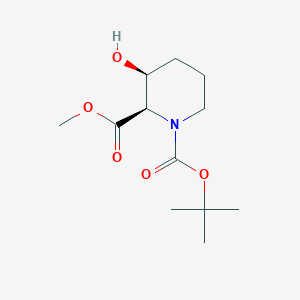
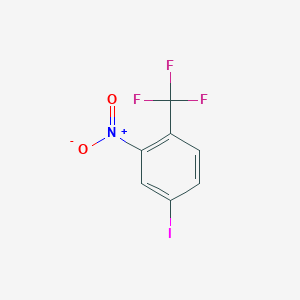
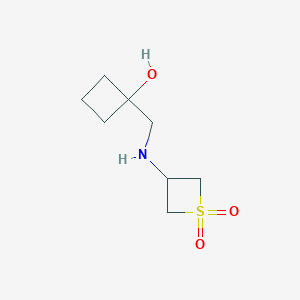
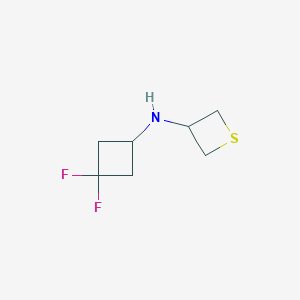
![Pyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde](/img/structure/B12942830.png)
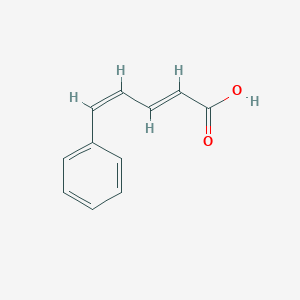
![2,4,6,8-Tetraphenyl-2,4,6,8-tetraazabicyclo[3.3.0]octane](/img/structure/B12942833.png)
